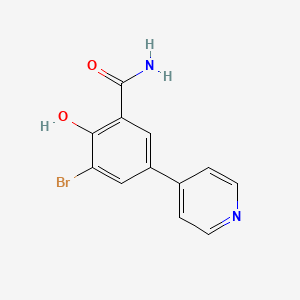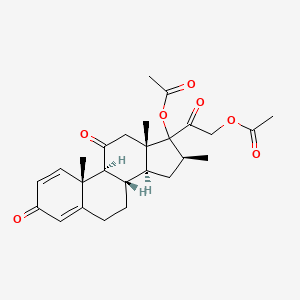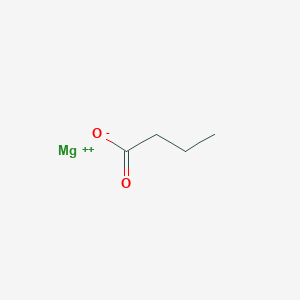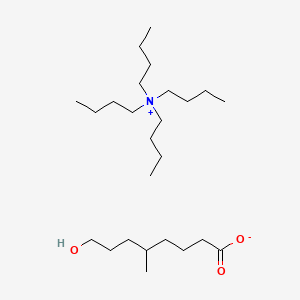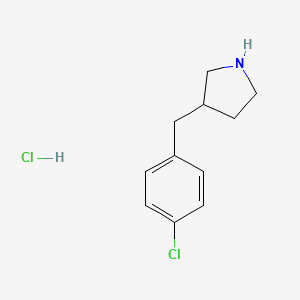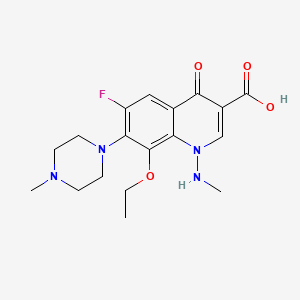
Marbofloxacin Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marbofloxacin Impurity E is a chemical compound that is often used as a reference standard in laboratory tests. It is an impurity associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This compound is crucial for analytical method development, method validation, and quality control during the production of Marbofloxacin .
Vorbereitungsmethoden
The preparation of Marbofloxacin Impurity E involves several synthetic routes and reaction conditions. One method includes the reaction of a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, followed by heating and subsequent reactions with potassium hydroxide and dichloromethane . Another method involves the continuous operation of multi-step reactions using conventional reagents that are commercially available . These methods are designed to ensure high efficiency, short synthetic routes, and high product purity, making them suitable for industrial production.
Analyse Chemischer Reaktionen
Marbofloxacin Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Marbofloxacin Impurity E has several scientific research applications:
Biology: It is used to study the biological activity and pharmacokinetics of Marbofloxacin and its impurities.
Medicine: It is used in the quality control of Marbofloxacin, ensuring the safety and efficacy of the antibiotic.
Wirkmechanismus
The mechanism of action of Marbofloxacin Impurity E is not thoroughly understood. it is believed to be similar to other fluoroquinolones by impairing bacterial DNA gyrase, resulting in rapid bactericidal activity . This mechanism involves the inhibition of DNA replication and repair, leading to the death of bacterial cells. The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Marbofloxacin Impurity E can be compared with other similar compounds, such as:
Enrofloxacin: Another fluoroquinolone antibiotic used in veterinary medicine.
Danofloxacin: A third-generation fluoroquinolone with similar antibacterial activity.
Eigenschaften
Molekularformel |
C18H23FN4O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H23FN4O4/c1-4-27-17-14-11(16(24)12(18(25)26)10-23(14)20-2)9-13(19)15(17)22-7-5-21(3)6-8-22/h9-10,20H,4-8H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
HATKOXAYUXGYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=CC(=C1N3CCN(CC3)C)F)C(=O)C(=CN2NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


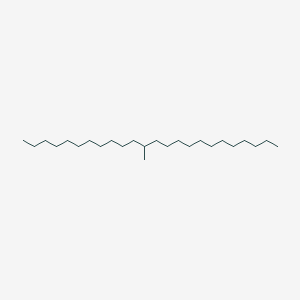


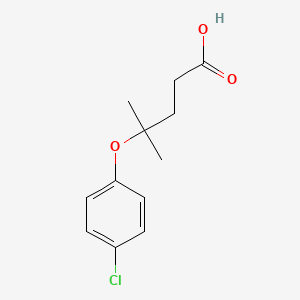
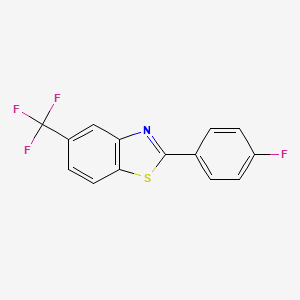
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

